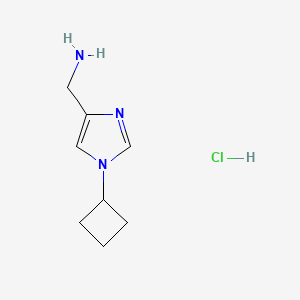
3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a pentylsulfinyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of action
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its chemical structure. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical pathways
The specific biochemical pathways affected by 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Many of these compounds have been found to interact with various metabolic pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and the route of administration .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. These compounds often exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of a suitable triazole precursor with a pentylsulfinylating agent. One common method includes the use of pentylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can further improve the overall yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of 3-(pentylsulfonyl)-1H-1,2,4-triazol-5-amine.
Reduction: Formation of 3-(pentylthio)-1H-1,2,4-triazol-5-amine.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfinyl)-1H-1,2,4-triazol-5-amine
- 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine
- 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine
Uniqueness
Compared to its analogs, 3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine exhibits unique properties due to the longer alkyl chain of the pentyl group. This can influence its lipophilicity, solubility, and overall biological activity, making it a compound of particular interest in drug development and material science.
Properties
IUPAC Name |
5-pentylsulfinyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4OS/c1-2-3-4-5-13(12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMNRDWVJJMOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
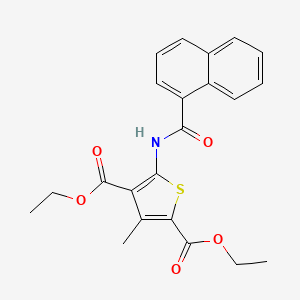
![4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2595025.png)
![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)
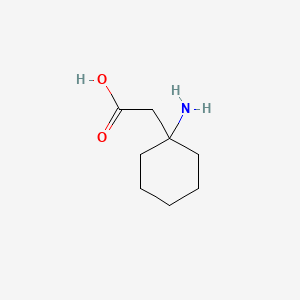
![6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2595029.png)
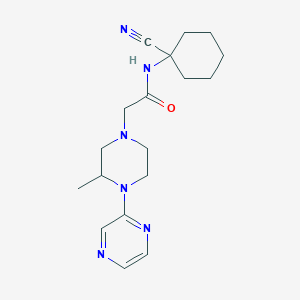
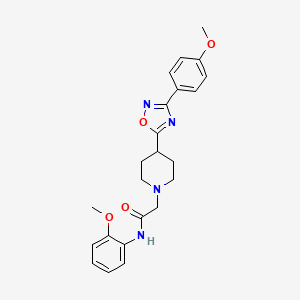
![(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B2595033.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)
![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)
![N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2595038.png)
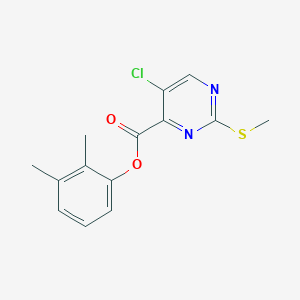
![Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate](/img/structure/B2595041.png)
